molecular formula C19H22O2 B100609 Androsta-1,4,9(11)-triene-3,17-dione CAS No. 15375-21-0

Androsta-1,4,9(11)-triene-3,17-dione

Cat. No.: B100609
CAS No.: 15375-21-0
M. Wt: 282.4 g/mol
InChI Key: NNPWVPDIRNJLIN-LNMJFAINSA-N
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Description

Androsta-1,4,9(11)-triene-3,17-dione is a steroidal compound with a unique structure characterized by three double bonds in the steroid nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Androsta-1,4,9(11)-triene-3,17-dione typically involves the dehydrogenation of precursor steroids. One common method is the dehydrogenation of Androst-4-ene-3,17-dione using selenium dioxide or other dehydrogenating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or benzene at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves microbiological transformation processes. For example, the use of Nocardioides simplex cells in a medium containing water-miscible aprotic solvents has been reported to achieve high yields and selectivity under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Androsta-1,4,9(11)-triene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the steroid nucleus.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include selenium dioxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used for substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives of this compound.

Scientific Research Applications

Androsta-1,4,9(11)-triene-3,17-dione has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of other complex steroidal compounds.

    Biology: The compound is used in studies related to steroid metabolism and enzyme inhibition.

    Industry: The compound is used in the production of steroid-based pharmaceuticals and as a precursor for various synthetic steroids.

Mechanism of Action

The mechanism of action of Androsta-1,4,9(11)-triene-3,17-dione involves its interaction with specific enzymes and receptors in the body. The compound can inhibit certain enzymes involved in steroid metabolism, thereby affecting the synthesis and breakdown of other steroids. It may also interact with nuclear receptors, influencing gene expression and cellular functions.

Comparison with Similar Compounds

  • Androsta-1,4-diene-3,17-dione
  • Androst-4-ene-3,17-dione
  • Androsta-1,4,9(11),16-tetraeno[17,16-d]oxazol-3-one

Uniqueness: Androsta-1,4,9(11)-triene-3,17-dione is unique due to the presence of three conjugated double bonds in its structure, which imparts distinct chemical reactivity and biological activity compared to other similar steroidal compounds. This unique structure makes it a valuable intermediate in the synthesis of various biologically active steroids and potential therapeutic agents.

Properties

IUPAC Name

(8S,10S,13S,14S)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7-9,11,14-15H,3-6,10H2,1-2H3/t14-,15-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPWVPDIRNJLIN-LNMJFAINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC4=CC(=O)C=CC43C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@@]43C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437629
Record name Androsta-1,4,9(11)-triene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15375-21-0
Record name Androsta-1,4,9(11)-triene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15375-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androsta-1,4,9(11)-triene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015375210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androsta-1,4,9(11)-triene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name androsta-1,4,9(11)-triene-3,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.180
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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